molecular formula C13H11NO4 B1349530 4-[(5-Methyl-3-furoyl)amino]benzoic acid CAS No. 423730-14-7

4-[(5-Methyl-3-furoyl)amino]benzoic acid

Cat. No. B1349530
CAS RN: 423730-14-7
M. Wt: 245.23 g/mol
InChI Key: PLCWKAVQWQDOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Methyl-3-furoyl)amino]benzoic acid (MFA) is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. MFA is an organic acid with a molecular formula of C13H11NO4 and a molecular weight of 249.23 g/mol. This compound is also known as furosemide-sensitive Na(+)-K(+)-Cl(-) cotransporter or bumetanide-sensitive Na(+)-K(+)-2Cl(-) cotransporter.

Mechanism of Action

MFA exerts its pharmacological effects by inhibiting the Na(+)-K(+)-2Cl(-) cotransporter in the thick ascending limb of the loop of Henle in the kidney. This inhibition results in decreased ion transport and water reabsorption, leading to diuresis and natriuresis. MFA also inhibits the Na(+)-K(+)-Cl(-) cotransporter in the basolateral membrane of the distal tubule, resulting in increased potassium excretion.
Biochemical and Physiological Effects:
MFA has been shown to have several biochemical and physiological effects, including diuresis, natriuresis, and potassium excretion. MFA has also been shown to decrease blood pressure and reduce edema in various animal models. Additionally, MFA has been shown to have anti-inflammatory effects and may play a role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MFA has several advantages for laboratory experiments, including its high solubility in water and its ability to inhibit the Na(+)-K(+)-2Cl(-) cotransporter at low concentrations. However, MFA has some limitations, including its potential toxicity at high doses and its potential for nonspecific binding to other proteins.

Future Directions

There are several potential future directions for the study of MFA. One area of research is the development of more potent and selective inhibitors of the Na(+)-K(+)-2Cl(-) cotransporter. Another area of research is the investigation of the potential anti-inflammatory effects of MFA and its role in the treatment of inflammatory diseases. Additionally, the potential use of MFA in the treatment of hypertension and heart failure warrants further investigation.

Synthesis Methods

MFA can be synthesized by reacting 5-methyl-3-furoic acid with 4-aminobenzoic acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields MFA as a white crystalline powder with a melting point of 227-229°C.

Scientific Research Applications

MFA has been extensively studied for its potential as a therapeutic agent in various diseases such as hypertension, heart failure, and edema. MFA has been shown to inhibit the Na(+)-K(+)-2Cl(-) cotransporter, which is responsible for the regulation of ion transport in the kidney and other organs. Inhibition of this cotransporter results in decreased ion transport and water reabsorption, leading to diuresis and natriuresis.

properties

IUPAC Name

4-[(5-methylfuran-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-6-10(7-18-8)12(15)14-11-4-2-9(3-5-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCWKAVQWQDOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367079
Record name 4-[(5-methylfuran-3-carbonyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methyl-3-furoyl)amino]benzoic acid

CAS RN

423730-14-7
Record name 4-[(5-methylfuran-3-carbonyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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